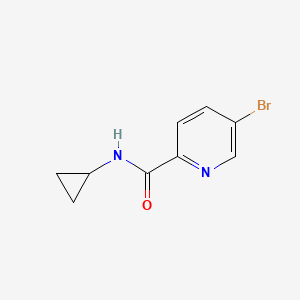

5-Bromo-N-cyclopropylpicolinamide

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-N-cyclopropylpyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrN2O/c10-6-1-4-8(11-5-6)9(13)12-7-2-3-7/h1,4-5,7H,2-3H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBQYBUFHINSBNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)C2=NC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70650071 | |

| Record name | 5-Bromo-N-cyclopropylpyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70650071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

638219-77-9 | |

| Record name | 5-Bromo-N-cyclopropylpyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70650071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Significance of the Picolinamide Scaffold

An In-Depth Technical Guide to the Synthesis of 5-Bromo-N-cyclopropylpicolinamide

For Researchers, Scientists, and Drug Development Professionals

The picolinamide moiety is a privileged scaffold in medicinal chemistry, appearing in a diverse array of pharmacologically active agents. Its rigid, planar structure and ability to engage in various non-covalent interactions make it an attractive framework for drug design. The introduction of a bromine atom at the 5-position of the pyridine ring provides a key handle for further synthetic diversification through cross-coupling reactions, while the N-cyclopropyl group can enhance metabolic stability and modulate binding affinity. This guide provides a comprehensive, field-proven protocol for the synthesis of this compound, a valuable building block for chemical biology and drug discovery.

Synthetic Strategy: A Mechanistic Overview

The core of this synthesis is the formation of an amide bond between 5-bromopicolinic acid and cyclopropylamine. Direct condensation of a carboxylic acid and an amine is generally inefficient due to the formation of a stable ammonium carboxylate salt.[1][2] Therefore, the carboxylic acid must first be activated to a more electrophilic species that can readily react with the amine nucleophile.[1][2]

Several classes of coupling reagents are available for this purpose, including carbodiimides (e.g., DCC, EDC) and onium salts (e.g., HATU, HBTU, PyBOP).[1][3] While carbodiimides are cost-effective, they can lead to side products and racemization in chiral substrates.[1] Onium salts, particularly uronium/aminium reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), offer superior performance with faster reaction times, higher yields, and minimal side reactions.[3]

This protocol will utilize HATU as the coupling reagent due to its high efficiency and reliability. The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate, which is then attacked by the amine.

Visualizing the Synthetic Workflow

The overall synthetic process is a straightforward, two-component coupling reaction.

Sources

5-Bromo-N-cyclopropylpicolinamide chemical properties

An In-Depth Technical Guide to the Chemical Properties and Applications of 5-Bromo-N-cyclopropylpicolinamide

Abstract

This compound is a halogenated pyridine derivative that serves as a crucial building block in the fields of medicinal chemistry and materials science. Its unique structural composition, featuring a picolinamide core, a reactive bromine atom, and a cyclopropyl moiety, makes it a versatile scaffold for the synthesis of complex molecules. The bromine atom provides a strategic handle for post-synthetic modification via cross-coupling reactions, while the cyclopropyl group is a well-recognized motif for enhancing metabolic stability and binding affinity in drug candidates. This guide offers a comprehensive overview of the chemical properties, spectroscopic profile, synthesis, reactivity, and applications of this compound, intended for researchers, chemists, and professionals in drug development.

Compound Identification and Core Properties

This compound is identified by its distinct combination of a pyridine-2-carboxamide structure with bromine and cyclopropyl substituents. This arrangement imparts specific physicochemical properties that are foundational to its utility in chemical synthesis.

Nomenclature and Identifiers

-

IUPAC Name : 5-bromo-N-cyclopropylpyridine-2-carboxamide.[1]

-

Synonyms : N-Cyclopropyl 5-bromopicolinamide, 5-Bromo-N-cyclopyridine-2-carboxamide.[1]

-

CAS Number : 638219-77-9.[1]

-

Molecular Formula : C₉H₉BrN₂O.[1]

-

CBNumber : CB31263139.[1]

Physicochemical Properties

The key physicochemical data for this compound are summarized below. It is important to note that several of these values are predicted through computational models, a standard and reliable practice in modern chemical characterization.

| Property | Value | Source |

| Molecular Weight | 241.08 g/mol | [1] |

| Boiling Point | 389.5 ± 27.0 °C (Predicted) | [1] |

| Density | 1.62 ± 0.1 g/cm³ (Predicted) | [1] |

| pKa | 13.24 ± 0.20 (Predicted) | [1] |

| Storage Temperature | 2-8°C | [1] |

Spectroscopic Profile

While specific spectra are proprietary to suppliers, the structural features of this compound allow for a confident prediction of its spectroscopic characteristics, which are essential for its identification and quality control.

-

¹H NMR : The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the pyridine ring, typically in the downfield region (δ 7.5-8.5 ppm). The cyclopropyl group will exhibit characteristic upfield signals in the aliphatic region (δ 0.5-1.0 ppm for the CH₂ groups and δ 2.8-3.0 ppm for the CH proton). A broad singlet for the amide N-H proton would also be present.

-

¹³C NMR : The carbon NMR would display signals for the pyridine ring carbons (δ 120-160 ppm), the amide carbonyl carbon (δ ~165 ppm), and the distinct upfield signals for the cyclopropyl carbons (δ ~15-30 ppm).

-

Infrared (IR) Spectroscopy : Key vibrational bands would include a strong C=O stretch for the amide group (around 1650-1680 cm⁻¹), an N-H stretch (around 3300 cm⁻¹), C-H stretches for the aromatic and cyclopropyl groups, and C-Br vibrations in the lower frequency region (typically 500-600 cm⁻¹). The asymmetric and symmetric SO₂ stretching vibrations for related N-bromo-benzenesulphonamides appear in the ranges of 1391-1331 cm⁻¹ and 1149-1121 cm⁻¹, respectively[2].

-

Mass Spectrometry (MS) : The mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).

Synthesis and Purification

The synthesis of this compound is typically achieved through a standard amide coupling reaction, a cornerstone of organic and medicinal chemistry. This process involves the activation of a carboxylic acid followed by its reaction with an amine.

Retrosynthetic Analysis

A logical retrosynthetic approach disconnects the amide bond, identifying 5-bromopicolinic acid and cyclopropylamine as the primary starting materials. This is a robust and efficient strategy for constructing the target molecule.

Caption: Retrosynthetic pathway for this compound.

Proposed Synthetic Protocol: Amide Coupling

This protocol outlines a reliable method for synthesizing the title compound. The choice of a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is based on its high efficiency and ability to minimize side reactions.

-

Preparation : In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-bromopicolinic acid (1.0 eq) in a suitable anhydrous solvent such as dimethylformamide (DMF).

-

Amine Addition : Add cyclopropylamine (1.1 eq) to the solution, followed by a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.5 eq).

-

Coupling Agent Addition : Cool the mixture to 0°C in an ice bath. Slowly add the coupling agent, such as HATU (1.2 eq), to the stirred solution.

-

Reaction : Allow the reaction to warm to room temperature and stir for 4-12 hours. The progress should be monitored by a suitable technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of starting material.

-

Workup : Once the reaction is complete, pour the mixture into water and extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers sequentially with a mild acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

Purification and Characterization Workflow

The crude product from the synthesis requires purification to meet the standards for research and development. Flash column chromatography is the most common and effective method.

Caption: Standard workflow for purification and characterization.

Chemical Reactivity and Stability

The reactivity of this compound is dominated by the bromine substituent on the electron-deficient pyridine ring, making it an ideal substrate for transition-metal-catalyzed cross-coupling reactions.

Key Transformation Pathways

The C-Br bond is a versatile handle for introducing molecular diversity. This functionality is central to its role as a building block in creating libraries of compounds for drug discovery.[3]

Caption: Major reactivity pathways for this compound.

-

Palladium-Catalyzed Cross-Coupling : This is the most significant application. The bromine atom can be readily substituted to form new carbon-carbon or carbon-heteroatom bonds, allowing for the facile synthesis of more complex derivatives.

-

Suzuki Coupling : Reaction with boronic acids or esters to introduce new aryl or alkyl groups.

-

Buchwald-Hartwig Amination : Reaction with amines to form N-aryl derivatives.

-

Sonogashira Coupling : Reaction with terminal alkynes to introduce alkynyl moieties.

-

-

Amide Bond Hydrolysis : Under harsh acidic or basic conditions, the amide bond can be cleaved to revert to 5-bromopicolinic acid and cyclopropylamine. The molecule is generally stable under normal processing and storage conditions.[4]

Stability and Storage

For optimal shelf life, the compound should be stored in a tightly closed container in a dry and well-ventilated place, with recommended temperatures between 2-8°C.[1] It is incompatible with strong oxidizing agents and strong acids.[4] Hazardous decomposition products upon combustion include carbon oxides, nitrogen oxides (NOx), and hydrogen bromide gas.[5]

Applications in Research and Drug Discovery

The structural motifs within this compound are highly relevant in modern drug design. Picolinamides are common in bioactive molecules, and the cyclopropyl group is often used to improve pharmacological properties.

-

Medicinal Chemistry Scaffold : This compound is a valuable intermediate for synthesizing novel chemical entities. Similar bromo-substituted heterocyclic amides have been investigated for a range of biological activities, including:

-

Oncology : As inhibitors of kinases like ULK1 in non-small cell lung cancer.[6]

-

Anti-Angiogenesis : Bromo-indole carboxamide derivatives have shown potent anti-angiogenic and anti-proliferative activities, which are crucial for cancer therapy.[7][8][9]

-

Anti-inflammatory and Antimicrobial Activity : Salicylanilide derivatives containing bromine have demonstrated both antimicrobial and anti-inflammatory properties.[10]

-

-

Fragment-Based Drug Discovery : The molecule can be used as a starting fragment that can be elaborated upon using the reactive bromine handle to explore the chemical space around a biological target.

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate safety precautions.

| Hazard Information | Details | Source |

| GHS Classification | Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation. | [11] |

| Hazard Codes | Xi (Irritant), Xn (Harmful) | [1] |

| Risk Statements | R22 (Harmful if swallowed), R36 (Irritating to eyes) | [1] |

| Safety Statements | S26 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice) | [1] |

-

Personal Protective Equipment (PPE) : Wear protective gloves, chemical safety goggles, and a lab coat.[12] All handling should be performed in a well-ventilated area or a chemical fume hood.

-

First Aid Measures :

-

Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[12]

References

- National Center for Biotechnology Information. 5-Bromo-N-cyclopropyl-6-methoxynicotinamide. PubChem. [Link]

- National Center for Biotechnology Information. 5-Bromo-2-cyclopropylpyrimidine. PubChem. [Link]

- Asian Pacific Journal of Cancer Prevention. (2025, April 24). Anti-Angiogenic and Anti-Proliferative Activities of 5-Bromo- N-(2,5-Dioxopyrrolidin-1-Yl)-1H-Indole-2-Carboxamide. [Link]

- PubMed. (2025, April 1). Anti-Angiogenic and Anti-Proliferative Activities of 5-Bromo-N-(2,5-Dioxopyrrolidin-1-Yl)-1H-Indole-2-Carboxamide. [Link]

- National Center for Biotechnology Information. 5-Bromo-N-butylpicolinamide. PubChem. [Link]

- National Center for Biotechnology Information. 5-bromo-N-cyclopropylisoquinolin-1-amine. PubChem. [Link]

- PubMed. (2020, December 15). Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors that block autophagy and induce apoptosis in non-small cell lung cancer. [Link]

- PubMed. (2024, July 1). Anti-Angiogenic and Anti-Proliferative Activity of 4-2-(5-bromo-1H-indol-2-carbonyl)-N-(4-methoxyphenyl) Hydrazine-1-carbothioamide: Ex-vivo and in vitro Study. [Link]

- Molbank. (2020). Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. [Link]

- PubMed. Recent applications of click chemistry in drug discovery. [Link]

- ResearchGate. Infrared and NMR (1 H& 13C) Spectra of Sodium Salts of N-Bromo-Mono and Di-Substituted-Benzenesulphonamides. [Link]

- National Center for Biotechnology Information. 5-bromo-N-cyclobutylpyridine-3-carboxamide. PubChem. [Link]

- Pharmaffiliates. N-(5-Bromo-2-chloropyrimidin-4-yl)-N-cyclopentylnitrous amide. [Link]

- Asian Pacific Journal of Cancer Prevention. Anti-Angiogenic and Anti-Proliferative Activities of 5-Bromo-N-(2,5-Dioxopyrrolidin-1-Yl)-1H-Indole-2-Carboxamide. [Link]

- National Institutes of Health. Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. [Link]

- MDPI. Special Issue “The Role of Natural Products in Drug Discovery”. [Link]

- National Institutes of Health. (2025, July 2). Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. [Link]

- National Center for Biotechnology Information. 5-Bromo-N-cyclohexyl-2-furamide. PubChem. [Link]

- SpectraBase. Nicotinamide, 5-bromo-N-[2-(naphthalen-2-yloxy)ethyl]- - Optional[13C NMR] - Chemical Shifts. [Link]

Sources

- 1. 5-Bromo-N-cyclopropylpyridine-2-carboxamide | 638219-77-9 [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. fishersci.com [fishersci.com]

- 5. fishersci.com [fishersci.com]

- 6. Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors that block autophagy and induce apoptosis in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. journal.waocp.org [journal.waocp.org]

- 8. Anti-Angiogenic and Anti-Proliferative Activities of 5-Bromo-N-(2,5-Dioxopyrrolidin-1-Yl)-1H-Indole-2-Carboxamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Anti-Angiogenic and Anti-Proliferative Activities of 5-Bromo-N-(2,5-Dioxopyrrolidin-1-Yl)-1H-Indole-2-Carboxamide [journal.waocp.org]

- 10. Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 5-Bromo-2-cyclopropylpyrimidine | C7H7BrN2 | CID 20444413 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. fishersci.com [fishersci.com]

Characterization of 5-Bromo-N-cyclopropylpicolinamide

An In-Depth Technical Guide to the

Introduction

5-Bromo-N-cyclopropylpicolinamide is a synthetic organic compound featuring a picolinamide scaffold, which is a common motif in medicinal chemistry. The structure is characterized by a pyridine ring substituted with a bromine atom and an N-cyclopropyl carboxamide group. This particular arrangement of functional groups makes it a valuable building block and a potential candidate for drug discovery programs, where halogenated heterocycles are frequently explored for their ability to modulate pharmacokinetic and pharmacodynamic properties.[1] This guide provides a comprehensive overview of the essential characterization protocols for this compound, designed for researchers and scientists in the fields of chemical synthesis and drug development. The methodologies described herein are grounded in established analytical principles to ensure the generation of reliable and reproducible data, confirming the identity, purity, and stability of the compound.

Molecular Identity and Physicochemical Properties

Establishing the fundamental properties of a compound is the first step in any rigorous scientific investigation. These identifiers and properties serve as a reference throughout the research and development process.

| Property | Value | Source(s) |

| CAS Number | 638219-77-9 | [2] |

| Molecular Formula | C₉H₉BrN₂O | [2] |

| Molecular Weight | 241.08 g/mol | [2] |

| IUPAC Name | 5-bromo-N-cyclopropylpyridine-2-carboxamide | [2] |

| Synonyms | N-Cyclopropyl 5-bromopicolinamide | [2] |

| Predicted Boiling Point | 389.5±27.0 °C | [2] |

| Predicted Density | 1.62±0.1 g/cm³ | [2] |

| Predicted pKa | 13.24±0.20 | [2] |

| Storage Temperature | 2-8°C | [2] |

Synthesis and Purification Workflow

The synthesis of this compound is typically achieved through an amide coupling reaction between an activated derivative of 5-bromopicolinic acid and cyclopropylamine. The choice of coupling agent is critical to ensure high yield and minimize side reactions.

Caption: General workflow for synthesis and purification.

Experimental Protocol: Synthesis

Causality: This protocol utilizes a standard amide coupling procedure. 5-bromopicolinic acid is first converted to a more reactive species (like an acid chloride or an activated ester) to facilitate nucleophilic attack by the primary amine, cyclopropylamine. A base is included to neutralize the HCl generated during the reaction.

-

Activation: To a solution of 5-bromopicolinic acid (1.0 eq) in an anhydrous solvent like dichloromethane (DCM) under a nitrogen atmosphere, add oxalyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF).

-

Stir the reaction mixture at room temperature for 2-3 hours until gas evolution ceases. The solvent is then removed under reduced pressure to yield the crude 5-bromopicolinoyl chloride.

-

Coupling: Dissolve the crude acid chloride in fresh anhydrous DCM and cool the solution to 0°C in an ice bath.

-

Slowly add a solution of cyclopropylamine (1.5 eq) and a non-nucleophilic base such as triethylamine (2.0 eq) in DCM.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Workup and Purification: Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

-

Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to afford the pure product.

Structural Elucidation and Purity Assessment

Confirming the chemical structure and assessing the purity of the synthesized compound are paramount. A combination of spectroscopic and chromatographic techniques provides a self-validating system for characterization.

Caption: Analytical workflow for structural and purity analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR is the most powerful technique for elucidating the precise atomic connectivity of an organic molecule. ¹H NMR confirms the presence and environment of protons, while ¹³C NMR provides information about the carbon skeleton.

Protocol:

-

Prepare a sample by dissolving 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Transfer the solution to a standard 5 mm NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

-

Expected ¹H NMR Signals:

-

Pyridine Ring Protons: Three distinct signals in the aromatic region (typically δ 7.5-8.5 ppm), exhibiting coupling patterns consistent with a 2,5-disubstituted pyridine.

-

Amide Proton (N-H): A broad singlet, typically δ 8.0-9.0 ppm, which may exchange with D₂O.

-

Cyclopropyl Protons: A complex set of multiplets in the aliphatic region (typically δ 0.5-3.0 ppm) corresponding to the methine and methylene protons of the cyclopropyl ring.

-

-

Expected ¹³C NMR Signals: Signals corresponding to the five distinct carbons of the pyridine ring, the carbonyl carbon of the amide, and the carbons of the cyclopropyl group.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Causality: LC-MS confirms the molecular weight of the compound and provides an initial assessment of purity. The mass spectrometer is a highly sensitive detector that can identify the parent molecule and any significant impurities. The characteristic isotopic pattern of bromine is a key diagnostic feature.[3]

Protocol:

-

Prepare a dilute solution of the compound (~10-100 µg/mL) in a suitable solvent like methanol or acetonitrile.

-

Inject the sample into an LC-MS system equipped with a C18 column and an electrospray ionization (ESI) source.

-

Elute with a gradient of acetonitrile and water (both typically containing 0.1% formic acid to promote ionization).

-

Expected Mass Spectrum: In positive ESI mode, the spectrum should show a prominent protonated molecular ion [M+H]⁺. Due to the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), this peak will appear as a pair of signals of nearly equal intensity, separated by 2 m/z units (e.g., at m/z 241.0 and 243.0).

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

Causality: HPLC is the gold standard for determining the purity of small molecules. A well-developed reversed-phase method can separate the main compound from starting materials, by-products, and degradation products.[4][5] A photodiode array (PDA) detector is used to confirm peak homogeneity and select the optimal wavelength for quantification.

Detailed HPLC Method Protocol:

| Parameter | Condition | Rationale |

| HPLC System | Standard HPLC or UHPLC with PDA detector | Provides robust separation and spectral data for peak identification. |

| Column | C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size | Industry-standard stationary phase for moderately polar compounds.[5] |

| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) | TFA acts as an ion-pairing agent to improve peak shape for the basic pyridine nitrogen. |

| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) | Strong organic solvent for eluting the compound. |

| Gradient Elution | 10% B to 90% B over 15 minutes, then hold for 2 minutes | Ensures elution of all components and provides good resolution. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |

| Column Temperature | 30°C | Maintains consistent retention times and improves peak symmetry. |

| Detection | PDA detector, monitoring at 260 nm | Benzophenone derivatives and similar structures strongly absorb in this UV range.[5] |

| Injection Volume | 10 µL | Standard volume for analytical runs. |

| Sample Preparation | Dissolve sample in 50:50 Acetonitrile:Water to a conc. of ~0.5 mg/mL | Ensures sample is fully dissolved in a solvent compatible with the mobile phase. |

System Suitability: Before analysis, inject a standard solution multiple times to ensure the system is performing correctly. Key parameters include retention time reproducibility (RSD < 1%), peak area precision (RSD < 2%), and theoretical plates (> 2000).

Potential Applications in Drug Discovery

The this compound scaffold is of significant interest in medicinal chemistry. The picolinamide core is a known pharmacophore in various biologically active molecules. The bromine atom can serve as a handle for further synthetic modifications (e.g., Suzuki or Sonogashira coupling) to explore the chemical space around the molecule, a common strategy in lead optimization.[6] Furthermore, halogen atoms can enhance binding affinity to target proteins through halogen bonding and improve metabolic stability. Similar bromo-substituted heterocyclic amides have been investigated as potent inhibitors of kinases like ULK1 in cancer therapy and as anti-angiogenic agents.[1][7]

Safety and Handling

While a specific safety data sheet (SDS) for this compound is not widely available, data from structurally related brominated aromatic compounds should be used to guide safe handling practices.[8]

-

Hazard Statements: Assumed to be harmful if swallowed, in contact with skin, or if inhaled. May cause skin, eye, and respiratory irritation.[9]

-

Precautionary Measures:

-

Work in a well-ventilated fume hood.[10]

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).

-

Avoid breathing dust or fumes.

-

Wash hands thoroughly after handling.

-

-

First Aid:

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[8]

-

In case of skin contact: Wash with plenty of soap and water.[8]

-

If swallowed: Rinse mouth and call a poison center or doctor if you feel unwell.

-

-

Storage: Store in a tightly closed container in a dry, well-ventilated place at the recommended temperature of 2-8°C.[2]

References

-

Capot Chemical Co., Ltd. (2015). MSDS of 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine. [Link]

- Kress, T. J. (1976). Process for bromination of pyrimidine. U.S.

-

PubChem. 5-bromo-N-cyclopropylisoquinolin-1-amine. National Center for Biotechnology Information. [Link]

-

PubChem. 5-Bromo-N-cyclopropyl-6-methoxynicotinamide. National Center for Biotechnology Information. [Link]

-

PubChem. 5-Bromonicotinamide. National Center for Biotechnology Information. [Link]

- J2H Biotech Inc. (2022). Compounds for suppressing EGFR mutant cancer and pharmaceutical use thereof.

- Actelion Pharmaceuticals Ltd. (2017). Process for the preparation of Macitentan.

-

SpectraBase. ¹H NMR of 5-bromo-1-(cyclopropylcarbonyl)-N-{2-[4-(2-fluorophenyl)-1-piperazinyl]ethyl}-7-indolinesulfonamide. [Link]

-

PubChem. 5-Bromo-N-butylpicolinamide. National Center for Biotechnology Information. [Link]

- NeuroSearch A/S. (2002). Synthesis of 5- or 8-bromoisoquinoline derivatives. U.S.

-

PubChem. 5-Bromo-2-cyclopropylpyrimidine. National Center for Biotechnology Information. [Link]

-

Li, Q., et al. (2021). A Fast and Validated HPLC Method for the Simultaneous Analysis of Five 5-HT3 Receptor Antagonists. Molecules, 26(13), 3894. [Link]

- Gharda Chemicals Limited. (2021). Process for preparation of 5-bromo-1, 2, 3-trichlorobenzene.

-

Wang, L., et al. (2016). LC-MS/MS Analysis and Pharmacokinetics of Sodium (±)-5-Bromo-2-(α-hydroxypentyl) Benzoate (BZP). Molecules, 21(4), 503. [Link]

-

Hein, C. D., et al. (2016). Recent applications of click chemistry in drug discovery. Expert Opinion on Drug Discovery, 11(7), 613-625. [Link]

-

Wang, Y., et al. (2020). Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors that block autophagy and induce apoptosis in non-small cell lung cancer. European Journal of Medicinal Chemistry, 208, 112782. [Link]

-

Al-Janabi, H. A., et al. (2025). Anti-Angiogenic and Anti-Proliferative Activities of 5-Bromo-N-(2,5-Dioxopyrrolidin-1-Yl)-1H-Indole-2-Carboxamide. Asian Pacific Journal of Cancer Prevention, 26(4), 1219-1225. [Link]

-

Głowienka, E., et al. (2018). A new stability indicating HPLC method with QDa and PDA detectors for the determination of process and degradation impurities of ivabradine. Analytical Methods, 10(34), 4213-4221. [Link]

-

Krzek, J., et al. (2007). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT. Acta Poloniae Pharmaceutica - Drug Research, 64(2), 107-111. [Link]

-

SIELC Technologies. HPLC Method for Analysis of Bromoform on Newcrom R1 Column. [Link]

Sources

- 1. Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors that block autophagy and induce apoptosis in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 5-Bromo-N-cyclopropylpyridine-2-carboxamide | 638219-77-9 [chemicalbook.com]

- 3. mdpi.com [mdpi.com]

- 4. A new stability indicating HPLC method with QDa and PDA detectors for the determination of process and degradation impurities of ivabradine including separation of diastereomeric N-oxides - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 5. benchchem.com [benchchem.com]

- 6. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Anti-Angiogenic and Anti-Proliferative Activities of 5-Bromo-N-(2,5-Dioxopyrrolidin-1-Yl)-1H-Indole-2-Carboxamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. 5-Bromo-2-cyclopropylpyrimidine | C7H7BrN2 | CID 20444413 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. fishersci.com [fishersci.com]

An Investigator's Guide to Elucidating the Mechanism of Action of 5-Bromo-N-cyclopropylpicolinamide: A Technical Whitepaper

Foreword: The Scientific Imperative

In the landscape of modern drug discovery, the picolinamide scaffold has emerged as a privileged structure, forming the core of numerous biologically active agents. The introduction of a bromine atom and a cyclopropyl group to this backbone, yielding 5-Bromo-N-cyclopropylpicolinamide, presents a molecule with significant therapeutic potential, yet an uncharacterized mechanism of action. This guide is constructed not as a static review of established facts, but as a dynamic, investigator-centric roadmap. It is designed for the discerning researcher, providing a logical and technically robust framework for the systematic deconvolution of this compound's biological activity. We will proceed from broad phenotypic observations to the precise identification of molecular targets and the intricate signaling pathways they modulate.

Section 1: Foundational Hypotheses - Learning from Chemical Analogs

The chemical architecture of this compound provides critical clues to its potential biological roles. The picolinamide core is a known pharmacophore in oncology and beyond, while the halogenation with bromine often enhances binding affinity and modulates metabolic stability. Drawing from the established bioactivities of related chemical entities, we can formulate several primary hypotheses for its mechanism of action.

-

Hypothesis 1: Kinase Inhibition. Several picolinamide derivatives have demonstrated potent inhibitory activity against various protein kinases. For instance, N-methylpicolinamide-4-thiol derivatives have been identified as selective inhibitors of Aurora-B kinase[1]. Another study on 4-(4-aminophenoxy)picolinamide derivatives revealed potent c-Met kinase inhibition[2]. It is therefore plausible that this compound functions as a kinase inhibitor.

-

Hypothesis 2: Inhibition of Poly(ADP-ribose) Polymerase (PARP). The picolinamide structure is a known inhibitor of PARP, a family of enzymes critical for DNA repair[3]. Inhibition of PARP is a clinically validated strategy in cancer therapy, particularly in tumors with deficiencies in other DNA repair pathways.

-

Hypothesis 3: Modulation of Inflammatory Signaling. Brominated aromatic compounds have been reported to possess significant anti-inflammatory properties. For example, 2-bromo-5-hydroxy-4-methoxybenzaldehyde has been shown to suppress inflammatory responses by inhibiting the NF-κB and MAPK signaling pathways[4].

-

Hypothesis 4: Anti-proliferative and Anti-angiogenic Effects. The broader class of brominated heterocyclic compounds has been associated with anti-proliferative and anti-angiogenic activities. A notable example is 5-bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamide, which demonstrated significant anti-angiogenic and anti-proliferative effects on endothelial and cancer cell lines[5][6].

These hypotheses are not mutually exclusive and provide a rational starting point for a comprehensive investigation.

Section 2: A Phased Experimental Approach to Mechanism of Action Elucidation

A rigorous and systematic experimental workflow is paramount to unambiguously define the mechanism of action. The following phased approach is proposed, commencing with broad cellular effects and progressively narrowing to specific molecular interactions.

Phase I: Initial Phenotypic and Functional Profiling

The initial phase aims to characterize the cellular effects of this compound to guide subsequent target identification efforts.

Experimental Protocol 1: Cell Proliferation and Viability Assessment (MTT Assay)

This assay provides a quantitative measure of the compound's effect on cell growth and viability.

Methodology:

-

Cell Seeding: Seed a panel of cancer cell lines (e.g., A549 lung carcinoma, HeLa cervical cancer, MCF-7 breast cancer) in 96-well plates at a density of 3 x 10³ cells/well and culture for 24 hours.

-

Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., from 0.01 µM to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add 10 µL of 10 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2.5 hours at 37°C.

-

Solubilization: Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the compound concentration.

Causality and Interpretation: A potent IC50 value in the low micromolar or nanomolar range would suggest a specific cytotoxic or cytostatic effect, warranting further investigation into the underlying mechanism.

Experimental Protocol 2: Cell Cycle Analysis by Flow Cytometry

This experiment will determine if the compound induces cell cycle arrest at a specific phase.

Methodology:

-

Cell Treatment: Treat a selected cell line (e.g., A549) with this compound at its IC50 and 2x IC50 concentrations for 24 hours.

-

Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Causality and Interpretation: Accumulation of cells in a particular phase (e.g., G2/M) would suggest interference with cell cycle progression, a hallmark of many anti-cancer agents, including kinase inhibitors.

Logical Workflow for MoA Investigation

Caption: A logical workflow for the elucidation of the mechanism of action (MoA).

Phase II: Unbiased and Targeted Approaches for Target Identification

With initial phenotypic data in hand, the next phase focuses on identifying the direct molecular target(s) of this compound.

Experimental Protocol 3: Broad-Spectrum Kinase Profiling

This is a direct test of the kinase inhibitor hypothesis.

Methodology:

-

Compound Submission: Submit this compound to a commercial kinase profiling service (e.g., Millipore, Eurofins).

-

Assay Conditions: The compound is typically tested at a fixed concentration (e.g., 10 µM) against a large panel of recombinant human kinases (e.g., >400).

-

Data Acquisition: The service will perform radiometric or fluorescence-based assays to determine the percent inhibition of each kinase.

-

Hit Identification: Identify "hits" as kinases that are significantly inhibited by the compound (e.g., >50% inhibition).

-

Dose-Response: For promising hits, perform follow-up dose-response assays to determine the IC50 for each kinase.

Causality and Interpretation: Identification of specific kinases with low IC50 values provides strong evidence for direct target engagement.

Experimental Protocol 4: Compound-Centric Chemical Proteomics (CCCP)

This unbiased approach can identify target proteins without a priori assumptions.

Methodology:

-

Probe Synthesis: Synthesize an affinity-based probe by attaching a linker and an affinity tag (e.g., biotin) to this compound, ensuring the modification does not abrogate its biological activity.

-

Affinity Purification: Incubate the probe with cell lysates to allow for the formation of probe-target protein complexes.

-

Enrichment: Use streptavidin-coated beads to enrich the biotinylated probe and its interacting proteins.

-

Elution and Digestion: Elute the bound proteins and digest them into peptides.

-

Mass Spectrometry: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Identify and quantify the enriched proteins by searching the MS/MS data against a protein database. A competition experiment using an excess of the free, untagged compound should be performed in parallel to distinguish specific binders from non-specific background proteins.

Causality and Interpretation: Proteins that are significantly enriched in the probe pulldown and competed off by the free compound are high-confidence candidate targets.

Hypothesized Signaling Pathway: Kinase Inhibition

Caption: A potential signaling pathway involving kinase inhibition.

Phase III: Target Validation and Pathway Interrogation

The final phase involves validating the candidate targets identified in Phase II and elucidating their role in the observed cellular phenotype.

Experimental Protocol 5: In Vitro Biochemical Assays

These assays confirm the direct interaction between the compound and the purified target protein.

Methodology (Example for a kinase):

-

Reagents: Obtain the purified recombinant target kinase, its specific substrate, and ATP.

-

Reaction Setup: In a microplate, combine the kinase, substrate, and varying concentrations of this compound.

-

Initiation: Start the reaction by adding ATP (often radiolabeled [γ-³²P]ATP or using a fluorescence-based detection method).

-

Detection: After a defined incubation period, quantify the amount of phosphorylated substrate.

-

Data Analysis: Determine the IC50 of the compound for the purified kinase.

Causality and Interpretation: A potent IC50 in a cell-free biochemical assay provides definitive proof of direct target engagement.

Experimental Protocol 6: Western Blotting for Pathway Analysis

This technique assesses the compound's effect on the signaling pathway downstream of the target protein in a cellular context.

Methodology:

-

Cell Lysis: Treat cells with this compound for various times and at different concentrations. Lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a membrane (e.g., PVDF).

-

Immunoblotting: Probe the membrane with primary antibodies specific for the target protein and its phosphorylated form, as well as key downstream signaling molecules (e.g., phospho-ERK, cleaved PARP, IκB-α).

-

Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.

-

Analysis: Quantify the changes in protein phosphorylation or cleavage as a function of compound treatment.

Causality and Interpretation: A dose-dependent decrease in the phosphorylation of a known substrate of the target kinase, or changes in the levels of downstream signaling proteins, validates the on-target effect of the compound in cells.

Section 3: Data Synthesis and Model Construction

The culmination of this comprehensive investigation is the construction of a cohesive model for the mechanism of action of this compound. The data from each phase should be integrated to tell a complete story, from the initial phenotypic response to the specific molecular interactions and their downstream consequences.

Table 1: Hypothetical Data Summary for this compound

| Assay Type | Cell Line / Target | Result (IC50 / Effect) | Implication |

| Phase I | |||

| MTT Assay | A549 | 1.2 µM | Potent anti-proliferative activity |

| Cell Cycle Analysis | A549 | G2/M arrest at 24h | Interference with cell division |

| Phase II | |||

| Kinase Screen | 410 kinases | >80% inhibition of Aurora-B | Selective kinase inhibition |

| Phase III | |||

| Biochemical Assay | Purified Aurora-B | 85 nM | Direct and potent target engagement |

| Western Blot | A549 | Decreased phospho-Histone H3 | On-target effect in cells |

This integrated model not only provides a deep understanding of the compound's biology but also informs its potential therapeutic applications and guides future lead optimization efforts.

Conclusion

The elucidation of a novel compound's mechanism of action is a cornerstone of modern drug development. This guide has provided a comprehensive, technically detailed, and logically structured framework for the investigation of this compound. By systematically progressing through phenotypic screening, target identification, and pathway validation, researchers can build a robust and well-supported model of its biological function. This structured approach, grounded in scientific integrity and causality, will be instrumental in unlocking the full therapeutic potential of this promising molecule.

References

-

Synthesis and Biological Evaluation of Novel N-Methyl-picolinamide-4-thiol Derivatives as Potential Antitumor Agents. PMC - NIH. Available at: [Link]

-

Anti-Angiogenic and Anti-Proliferative Activities of 5-Bromo-N-(2,5-Dioxopyrrolidin-1-Yl)-1H-Indole-2-Carboxamide. PubMed. Available at: [Link]

-

5-Bromo-N-butylpicolinamide | C10H13BrN2O | CID 26370080. PubChem - NIH. Available at: [Link]

-

Design, synthesis and biological evaluation of 4-(4-aminophenoxy)picolinamide derivatives as potential antitumor agents. PubMed. Available at: [Link]

-

RESEARCH ARTICLE Anti-Angiogenic and Anti-Proliferative Activities of 5-Bromo- N-(2,5-Dioxopyrrolidin-1-Yl)-1H-Indole-2-Carboxamide. Asian Pacific Journal of Cancer Prevention. Available at: [Link]

-

Mode of action of the antimicrobial compound 5-bromo-5-nitro-1,3-dioxane (bronidox). PubMed. Available at: [Link]

-

5-bromo-2-deoxyuridine (BrdU) and 7-amino-actinomycin (7-AAD) staining for cell proliferation assay. ResearchGate. Available at: [Link]

-

The Journal of Organic Chemistry Ahead of Print. ACS Publications. Available at: [Link]

-

Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. MDPI. Available at: [Link]

-

2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. MDPI. Available at: [Link]

Sources

- 1. Synthesis and Biological Evaluation of Novel N-Methyl-picolinamide-4-thiol Derivatives as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis and biological evaluation of 4-(4-aminophenoxy)picolinamide derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. mdpi.com [mdpi.com]

- 5. Anti-Angiogenic and Anti-Proliferative Activities of 5-Bromo-N-(2,5-Dioxopyrrolidin-1-Yl)-1H-Indole-2-Carboxamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. journal.waocp.org [journal.waocp.org]

An In-Depth Technical Guide to 5-Bromo-N-cyclopropylpicolinamide: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Bromo-N-cyclopropylpicolinamide, a heterocyclic organic compound of significant interest in medicinal chemistry and drug development. The document details its chemical identity, including its definitive CAS Number 638219-77-9 , alongside its physicochemical properties.[1] A core focus of this guide is the elucidation of a robust synthetic pathway, presented with a detailed experimental protocol and a logical workflow diagram. Furthermore, this guide explores the potential biological activities and applications of this compound, drawing insights from the known pharmacological profiles of related picolinamide and brominated heterocyclic structures. Safety and handling protocols are also provided to ensure its proper use in a laboratory setting. This document is intended to serve as a valuable resource for researchers and scientists engaged in the design and synthesis of novel therapeutic agents.

Chemical and Physical Properties

This compound is a white to off-white solid. Its chemical structure features a pyridine ring substituted with a bromine atom and an N-cyclopropylcarboxamide group. This unique combination of a halogenated aromatic core and a strained cyclopropyl moiety makes it an attractive scaffold for exploring new chemical space in drug discovery.

| Property | Value | Source |

| CAS Number | 638219-77-9 | [1] |

| Molecular Formula | C9H9BrN2O | [1] |

| Molecular Weight | 241.08 g/mol | [1] |

| Predicted Boiling Point | 389.5±27.0 °C | [1] |

| Predicted Density | 1.62±0.1 g/cm³ | [1] |

| Predicted pKa | 13.24±0.20 | [1] |

| Storage Temperature | 2-8°C | [1] |

Synthesis and Manufacturing

The synthesis of this compound is primarily achieved through an amide coupling reaction between 5-bromopicolinic acid and cyclopropylamine. This reaction is a cornerstone of medicinal chemistry, and various coupling agents can be employed to facilitate the formation of the amide bond.[2][3][4]

Synthetic Workflow

The following diagram illustrates a typical synthetic workflow for the preparation of this compound.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol describes a general procedure for the synthesis of this compound. The choice of coupling agent and base can be optimized for yield and purity.

-

Preparation: To a solution of 5-bromopicolinic acid (1.0 eq) in an anhydrous solvent such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add a suitable amide coupling agent such as HATU (1.1 eq) or T3P (1.5 eq).[2][5]

-

Activation: Stir the mixture at room temperature for 10-15 minutes to allow for the activation of the carboxylic acid.

-

Amine Addition: Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (2.0-3.0 eq), followed by the dropwise addition of cyclopropylamine (1.2 eq).[2][4] The use of a base is crucial to neutralize the acid formed during the reaction and to deprotonate the amine, enhancing its nucleophilicity.[2]

-

Reaction: Allow the reaction to stir at room temperature for 2-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with a mild acid (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to afford this compound as a pure solid.

Applications in Research and Drug Discovery

While specific biological targets for this compound are not extensively documented in publicly available literature, the picolinamide scaffold is a well-established privileged structure in medicinal chemistry. Derivatives of picolinamide have shown a wide range of biological activities.

-

Anti-proliferative and Anti-angiogenic Potential: Brominated indole derivatives, which share structural similarities with the brominated pyridine core of the target molecule, have demonstrated significant anti-angiogenic and anti-proliferative activities.[6][7] For instance, 5-bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamide has been shown to inhibit the proliferation of human umbilical vein endothelial cells (HUVECs) and A549 lung cancer cells.[6] This suggests that this compound could be a valuable starting point for the development of novel anti-cancer agents.

-

Antimicrobial Activity: Salicylanilides, which contain an amide linkage similar to picolinamides, have been investigated for their antibacterial and antifungal properties.[8] The presence of the bromine atom on the aromatic ring can enhance the antimicrobial potency of the molecule.

-

Enzyme Inhibition: Picolinamide derivatives have been explored as inhibitors for various enzymes, indicating their potential as therapeutic agents for a range of diseases.

The cyclopropyl group is often incorporated into drug candidates to improve metabolic stability, enhance potency, and modulate physicochemical properties. Its strained ring system can also lead to favorable interactions with biological targets.

Analytical Characterization

The identity and purity of this compound are typically confirmed using a combination of spectroscopic and chromatographic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the molecule. The proton NMR spectrum would be expected to show characteristic signals for the protons on the pyridine ring, the cyclopropyl group, and the amide N-H proton.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula by providing a highly accurate mass measurement.[9] Electron spray ionization (ESI) is a common technique for the analysis of such compounds.

-

Chromatography: High-performance liquid chromatography (HPLC) is used to assess the purity of the final compound.

Safety and Handling

This compound should be handled in a well-ventilated area, preferably in a fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

-

Hazard Statements: May cause skin irritation, serious eye irritation, and respiratory irritation.

-

Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves/protective clothing/eye protection/face protection.

In case of contact with eyes, rinse cautiously with water for several minutes. If skin irritation occurs, get medical advice/attention.

Conclusion

This compound is a versatile chemical building block with significant potential in drug discovery. Its synthesis via amide coupling is a well-established and scalable process. The presence of the brominated picolinamide scaffold, combined with the unique properties of the cyclopropyl moiety, makes it a promising starting point for the development of novel therapeutics, particularly in the areas of oncology and infectious diseases. Further investigation into its specific biological targets and mechanism of action is warranted to fully realize its therapeutic potential.

References

Click to expand

-

Metabolomics Beyond Spectroscopic Databases: A Combined MS/NMR Strategy for the Rapid Identification of New Metabolites in Complex Mixtures. PubMed Central. [Link]

-

5-Bromo-N-butylpicolinamide | C10H13BrN2O | CID 26370080. PubChem. [Link]

-

Anti-Angiogenic and Anti-Proliferative Activities of 5-Bromo-N-(2,5-Dioxopyrrolidin-1-Yl)-1H-Indole-2-Carboxamide. PubMed. [Link]

-

Process optimization for acid-amine coupling: a catalytic approach. Growing Science. [Link]

-

Hammick reaction. Wikipedia. [Link]

-

New and easy route to primary cyclopropylamines from nitriles. RSC Publishing. [Link]

-

Kulinkovich-Szymoniak Reaction. Organic Chemistry Portal. [Link]

-

General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Chemistry Portal. [Link]

-

The amide group and its preparation methods by acid-amine coupling reactions: an overview. ResearchGate. [Link]

-

Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents. PubMed Central. [Link]

-

NMR conformational analyses on (des-bromo) neuropeptide B [1-23] and neuropeptide W [1-23]: the importance of alpha-helices, a cation-pi interaction and a beta-turn. PubMed. [Link]

-

New and easy route to primary cyclopropylamines from nitriles. Organic Chemistry Portal. [Link]

-

Kulinkovich-de Meijere Reaction. Organic Chemistry Portal. [Link]

-

Anti-Angiogenic and Anti-Proliferative Activities of 5-Bromo-N-(2,5-Dioxopyrrolidin-1-Yl)-1H-Indole-2-Carboxamide. Asian Pacific Journal of Cancer Prevention. [Link]

-

5-Bromo-N-cyclopropyl-6-methoxynicotinamide | C10H11BrN2O2. PubChem. [Link]

-

Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. National Institutes of Health. [Link]

-

Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. National Institutes of Health. [Link]

Sources

- 1. 5-Bromo-N-cyclopropylpyridine-2-carboxamide | 638219-77-9 [chemicalbook.com]

- 2. growingscience.com [growingscience.com]

- 3. researchgate.net [researchgate.net]

- 4. Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]

- 6. Anti-Angiogenic and Anti-Proliferative Activities of 5-Bromo-N-(2,5-Dioxopyrrolidin-1-Yl)-1H-Indole-2-Carboxamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Anti-Angiogenic and Anti-Proliferative Activities of 5-Bromo-N-(2,5-Dioxopyrrolidin-1-Yl)-1H-Indole-2-Carboxamide [journal.waocp.org]

- 8. dev.spectrabase.com [dev.spectrabase.com]

- 9. Metabolomics Beyond Spectroscopic Databases: A Combined MS/NMR Strategy for the Rapid Identification of New Metabolites in Complex Mixtures - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility of 5-Bromo-N-cyclopropylpicolinamide in Organic Solvents

Prepared by: Gemini, Senior Application Scientist

Abstract

The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical physicochemical property that governs its behavior in chemical synthesis, purification, formulation, and ultimately, its bioavailability.[1] This guide provides a comprehensive technical overview of the principles, prediction, and experimental determination of the solubility of 5-Bromo-N-cyclopropylpicolinamide in various organic solvents. We delve into the theoretical framework underpinning solubility based on molecular structure, followed by detailed, field-proven protocols for both thermodynamic and kinetic solubility determination. This document is intended for researchers, chemists, and formulation scientists in the pharmaceutical and chemical industries, offering a blend of foundational theory and practical, actionable methodologies.

Introduction: The Significance of Solubility

This compound (CAS No. 638219-77-9) is a substituted picolinamide derivative.[2] Picolinamides are a class of compounds recognized for their diverse biological activities and utility as ligands in organic synthesis.[3] The successful application of such a compound in any multi-step synthesis, purification process like recrystallization, or formulation development is fundamentally dependent on understanding its solubility profile.[1]

Poorly understood solubility can lead to significant challenges, including:

-

Inefficient Reactions: Difficulty in achieving a homogeneous reaction medium, leading to lower yields and inconsistent results.

-

Purification Hurdles: Inability to select appropriate solvent systems for crystallization or chromatography.

-

Formulation Failures: For drug development, low solubility can result in poor bioavailability, limiting the therapeutic potential of an otherwise promising compound.[4]

This guide will, therefore, equip the practicing scientist with the necessary tools to both predict and experimentally validate the solubility of this compound, ensuring a more rational and efficient development process.

Theoretical Framework: Predicting Solubility from Structure

The prediction of solubility from molecular structure alone is a complex but powerful tool for initial solvent screening.[5][6] The guiding principle is the adage "like dissolves like," which is governed by the polarity and intermolecular forces of both the solute and the solvent.

2.1 Molecular Structure and Physicochemical Properties

To understand its solubility, we must first analyze the structure of this compound.

Structure:

The molecule can be deconstructed into key functional regions that dictate its overall polarity and potential for intermolecular interactions:

-

Picolinamide Core: This is a polar region. The pyridine ring nitrogen and the amide group (both the C=O and N-H) are capable of acting as hydrogen bond acceptors and donors, respectively. This region imparts a significant dipole moment to the molecule.

-

Bromo Substituent: The bromine atom is electronegative, contributing to the molecule's polarity, but is also large and hydrophobic.

-

N-cyclopropyl Group: This is a small, nonpolar, and rigid aliphatic group. It adds a degree of lipophilicity (hydrophobicity) to the molecule.

The overall polarity is a balance between the polar picolinamide head and the more nonpolar cyclopropyl and bromo components. This structure suggests that the molecule will exhibit moderate polarity.

2.2 The Principle of "Like Dissolves Like"

This principle states that solutes dissolve best in solvents that have a similar polarity and intermolecular force profile.[7] Solvents can be broadly categorized as follows:

-

Polar Protic Solvents: (e.g., water, methanol, ethanol). These solvents contain O-H or N-H bonds and can act as both hydrogen bond donors and acceptors. They are effective at solvating polar solutes, especially those with hydrogen bonding capabilities.

-

Polar Aprotic Solvents: (e.g., DMSO, DMF, acetone, acetonitrile). These solvents have large dipole moments but lack O-H or N-H bonds, so they primarily act as hydrogen bond acceptors. They are excellent for dissolving a wide range of polar compounds.

-

Nonpolar Solvents: (e.g., hexane, toluene, diethyl ether). These solvents have low dielectric constants and interact primarily through weak van der Waals or London dispersion forces. They are effective at dissolving nonpolar, lipophilic solutes.

Based on its structure, this compound is predicted to have higher solubility in polar aprotic and polar protic solvents and lower solubility in nonpolar solvents.

Table 1: Common Organic Solvents Categorized by Polarity and Hydrogen Bonding Capability

| Solvent Class | Example Solvent | Dielectric Constant (ε) at 20°C | Hydrogen Bond Donor | Hydrogen Bond Acceptor |

| Polar Protic | Methanol | 32.7 | Yes | Yes |

| Ethanol | 24.5 | Yes | Yes | |

| Polar Aprotic | DMSO | 46.7 | No | Yes |

| Acetonitrile | 37.5 | No | Yes | |

| Acetone | 20.7 | No | Yes | |

| Dichloromethane (DCM) | 9.1 | No | No | |

| Nonpolar | Toluene | 2.4 | No | No |

| n-Hexane | 1.9 | No | No |

2.3 Intermolecular Forces in Solution

The dissolution process involves overcoming the solute-solute and solvent-solvent interactions and forming new, energetically favorable solute-solvent interactions. For this compound, the key interactions are:

-

Hydrogen Bonding: The amide N-H can donate a hydrogen bond, and the amide C=O and pyridine nitrogen can accept hydrogen bonds. This is the dominant interaction in polar protic solvents.

-

Dipole-Dipole Interactions: The inherent polarity of the picolinamide ring leads to strong dipole-dipole interactions with polar aprotic solvents like DMSO or acetone.

-

London Dispersion Forces: These weak, temporary dipoles are the primary mode of interaction for the nonpolar cyclopropyl group and are the main forces involved in nonpolar solvents like hexane.

The logical relationship for predicting solubility is illustrated below.

Caption: Workflow for the Shake-Flask Equilibrium Solubility Protocol.

3.2 Protocol: High-Throughput Kinetic Solubility Screening

Kinetic solubility is a measure of how much of a compound, typically added from a DMSO stock solution, remains in solution under specific assay conditions after a short incubation period. [8][9]It is not an equilibrium value but is extremely useful for rapid screening in early drug discovery.

Objective: To rapidly assess the kinetic solubility of this compound in an aqueous buffer system (often with a small percentage of co-solvent).

Materials:

-

This compound (as a 10 mM stock solution in DMSO)

-

Aqueous buffer (e.g., Phosphate-Buffered Saline, PBS)

-

96-well microtiter plates (UV-transparent for analysis)

-

Plate shaker

-

Plate reader (Nephelometer or UV-Vis spectrophotometer) [10] Step-by-Step Methodology:

-

Stock Solution Addition: Add a small volume (e.g., 2 µL) of the 10 mM DMSO stock solution of the compound to the wells of a 96-well plate.

-

Buffer Addition: Add the aqueous buffer (e.g., 198 µL of PBS) to each well to reach the desired final concentration and co-solvent percentage (in this case, 1% DMSO).

-

Incubation: Seal the plate and shake it at room temperature for a defined period, typically 1-2 hours. [11]4. Measurement (Nephelometry): Place the plate directly into a nephelometer. The instrument measures the amount of light scattered by any precipitate that has formed. The solubility limit is determined as the concentration at which a significant increase in light scattering is observed compared to controls.

-

Measurement (UV-Vis with Filtration): Alternatively, after incubation, filter the contents of the wells through a filter plate into a new UV-transparent collection plate. Measure the UV absorbance in the collection plate. The concentration is determined by comparing the absorbance to a calibration curve of the compound prepared in a solubilizing solution (like 100% DMSO). The solubility is the measured concentration in the filtrate. [10]

Data Interpretation and Application

4.1 Hypothetical Solubility Data

The following table presents a set of scientifically plausible, hypothetical solubility data for this compound, based on the theoretical principles discussed. These values should be confirmed experimentally.

Table 2: Predicted Equilibrium Solubility of this compound at 25°C

| Solvent | Solvent Class | Predicted Solubility (mg/mL) | Qualitative Assessment |

| DMSO | Polar Aprotic | > 100 | Very Soluble |

| Acetone | Polar Aprotic | 50 - 70 | Freely Soluble |

| Methanol | Polar Protic | 25 - 40 | Soluble |

| Ethanol | Polar Protic | 15 - 25 | Soluble |

| Acetonitrile | Polar Aprotic | 10 - 20 | Sparingly Soluble |

| Dichloromethane | Polar Aprotic | 5 - 10 | Sparingly Soluble |

| Toluene | Nonpolar | < 1 | Slightly Soluble |

| n-Hexane | Nonpolar | < 0.1 | Very Slightly Soluble |

4.2 Practical Implications

-

For Synthesis: The high solubility in polar aprotic solvents like DMSO or acetone makes them excellent candidates for reaction media.

-

For Purification: The significant difference in solubility between a polar solvent like methanol and a nonpolar solvent like hexane suggests a high potential for successful purification by recrystallization. The compound could be dissolved in hot methanol and precipitated by the addition of hexane as an anti-solvent.

-

For Formulation: For potential pharmaceutical applications, the low predicted solubility in nonpolar (lipid-like) environments and moderate solubility in more polar systems would be a key consideration for developing a delivery vehicle.

Conclusion

Understanding the solubility of this compound in organic solvents is not merely an academic exercise; it is a prerequisite for its effective use in research and development. This guide has established a robust framework for approaching this challenge, beginning with a theoretical analysis of the molecule's structure to predict its behavior and culminating in detailed, practical protocols for its experimental determination. By leveraging the principles of "like dissolves like" and applying rigorous experimental techniques such as the shake-flask method, researchers can confidently select appropriate solvent systems, streamline process development, and accelerate their research goals. The provided protocols serve as a validated starting point for any laboratory seeking to characterize this compound or others with similar chemical architectures.

References

- Bergström, C. A. S. (2021). Physicochemical Principles of Pharmacy. Academic Press.

- Delgado, D. R., & Martínez, F. (2015). Prediction of drug solubility from molecular structure using a drug-like training set. Journal of the Serbian Chemical Society, 80(11), 1365-1378.

- Hughes, L. D., et al. (2021). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews, 121(14), 8454–8491.

- AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.

- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

-

protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

-

Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. [Link]

- Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. Advanced Drug Delivery Reviews, 59(7), 546-567.

-

PharmaGuru. (2025). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. [Link]

- Marques, M. R. C. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 18(4), 14-19.

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. [Link]

- Bevan, C. D., & Lloyd, R. S. (2000). A high-throughput screening method for the determination of aqueous drug solubility using laser nephelometry in microtiter plates. Analytical Chemistry, 72(8), 1781-1787.

-

ResearchGate. (2023). How to measure solubility for drugs in oils/emulsions?. [Link]

-

PubChem. (n.d.). 2-Pyridinecarboxamide. Retrieved from [Link]

-

ResearchGate. (2022). The Reductive Cleavage Of Picolinic Amides. [Link]

-

U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. [Link]

- Pan, L., et al. (2009). Comparison of nephelometric, UV-spectroscopic, and HPLC methods for high-throughput determination of aqueous drug solubility in microtiter plates. Journal of Pharmaceutical Sciences, 98(4), 1364-1374.

-

IEEE Xplore. (2021). Estimating Aqueous Solubility Directly From Molecular Structure Using Machine Learning Approach. [Link]

-

National Institutes of Health. (2017). Structure and physicochemical characterization of a naproxen–picolinamide cocrystal. [Link]

Sources

- 1. improvedpharma.com [improvedpharma.com]

- 2. 5-Bromo-N-cyclopropylpyridine-2-carboxamide | 638219-77-9 [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 5. tandfonline.com [tandfonline.com]

- 6. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Estimating Aqueous Solubility Directly From Molecular Structure Using Machine Learning Approach | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]

- 8. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 10. Comparison of nephelometric, UV-spectroscopic, and HPLC methods for high-throughput determination of aqueous drug solubility in microtiter plates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. enamine.net [enamine.net]

An In-Depth Technical Guide to the NMR Spectral Analysis of 5-Bromo-N-cyclopropylpicolinamide

Abstract

This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectral data for 5-Bromo-N-cyclopropylpicolinamide, a key heterocyclic building block in medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document delves into the nuanced interpretation of 1D (¹H and ¹³C) and 2D NMR spectra. We will explore the underlying principles guiding chemical shifts and coupling constants, present detailed experimental protocols for data acquisition, and utilize two-dimensional correlation spectroscopy to validate structural assignments. The causality behind experimental choices and data interpretation is emphasized to provide a field-proven perspective on the complete structural elucidation of this molecule.

Introduction and Molecular Overview

This compound belongs to the class of picolinamides, which are amide derivatives of picolinic acid (pyridine-2-carboxylic acid). The presence of a bromine atom on the pyridine ring and a cyclopropyl group on the amide nitrogen makes it a versatile intermediate for introducing these functionalities into larger, more complex molecules. Accurate structural confirmation is paramount, and NMR spectroscopy stands as the most powerful technique for the unambiguous elucidation of such organic compounds in solution.[1]

This guide will dissect the NMR signature of this molecule, providing a foundational understanding applicable to a wide range of substituted pyridine derivatives.[2]

Molecular Structure

Caption: Chemical structure of this compound.

Synthesis Pathway Overview

A standard and efficient method for the synthesis of this compound involves the coupling of an activated 5-bromopicolinic acid derivative with cyclopropylamine. The reaction typically proceeds via an acyl chloride or through the use of peptide coupling reagents.

Caption: General synthetic workflow for this compound.

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides critical information about the electronic environment and connectivity of protons in the molecule. The pyridine ring protons are expected to resonate in the downfield aromatic region (δ 7.5-8.8 ppm) due to the deshielding effect of the electronegative nitrogen atom.[2] The cyclopropyl protons will appear in the highly shielded upfield region.

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-6 | ~8.55 | d | J ≈ 2.3 Hz | 1H |

| H-4 | ~8.05 | dd | J ≈ 8.5, 2.3 Hz | 1H |

| H-3 | ~8.20 | d | J ≈ 8.5 Hz | 1H |

| NH (Amide) | ~8.30 | br s | - | 1H |

| H-a (Cyclopropyl CH) | ~2.90 | m | - | 1H |

| H-b (Cyclopropyl CH₂) | ~0.95 | m | - | 2H |

| H-c (Cyclopropyl CH₂) | ~0.70 | m | - | 2H |

Detailed Interpretation:

-

H-6: This proton is ortho to the pyridine nitrogen, making it the most deshielded aromatic proton. It appears as a doublet due to coupling with H-4 (meta coupling, ⁴J).

-

H-3: This proton is ortho to the electron-withdrawing amide substituent, leading to a significant downfield shift. It appears as a doublet due to coupling with H-4 (ortho coupling, ³J).

-

H-4: This proton is coupled to both H-3 and H-6, resulting in a doublet of doublets.

-

NH Proton: The amide proton's chemical shift can be variable and is often broad due to quadrupole broadening from the adjacent ¹⁴N nucleus and potential hydrogen bonding. It will readily exchange with D₂O, causing its signal to disappear.[3]

-

Cyclopropyl Protons (H-a, H-b, H-c): The cyclopropyl group exhibits a complex, shielded signal pattern due to the unique magnetic anisotropy of the strained ring system. The methine proton (H-a) is deshielded relative to the methylene protons (H-b, H-c) due to its proximity to the amide nitrogen. The methylene protons are diastereotopic and will show complex geminal and vicinal couplings.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum reveals the carbon framework of the molecule. The chemical shifts are primarily influenced by the hybridization state and the electronegativity of neighboring atoms.

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

| Carbon Assignment | Chemical Shift (δ, ppm) | DEPT-135 Signal | DEPT-90 Signal |

| C=O (Amide) | ~164.5 | Absent | Absent |

| C-2 | ~149.0 | Absent | Absent |

| C-6 | ~148.0 | Positive | Positive |

| C-4 | ~141.0 | Positive | Positive |

| C-3 | ~125.0 | Positive | Positive |

| C-5 | ~122.0 | Absent | Absent |

| C-a (Cyclopropyl CH) | ~23.0 | Positive | Positive |

| C-b (Cyclopropyl CH₂) | ~6.5 | Negative | Absent |

Detailed Interpretation:

-

Carbonyl Carbon (C=O): As expected, the amide carbonyl carbon is the most downfield signal due to the strong deshielding effect of the double-bonded oxygen.

-

Pyridine Carbons (C-2, C-3, C-4, C-5, C-6): The carbons of the pyridine ring resonate between δ 120-150 ppm. C-2 and C-6, being adjacent to the nitrogen, are typically downfield. The carbon bearing the bromine atom (C-5) is shielded due to the "heavy atom effect," while C-2, attached to the amide group, is also significantly deshielded.

-